BenchChemオンラインストアへようこそ!

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Lipophilicity ADME Drug Design

Select this ethyl analog (MW 378.43 g/mol, LogP 3.38, TPSA 72.6 Ų) for kinase/receptor modulation programs requiring balanced permeability. It occupies a non-interchangeable physicochemical window: superior ligand efficiency vs. the cyclopentyl analog (MW 418.49), and incrementally enhanced membrane penetration over the methyl variant. Ideal for SAR campaigns optimizing hydrophobic contacts while maintaining LipE and CNS-permeability potential. Procure here for reliable, high-purity R&D supply.

Molecular Formula C21H22N4O3
Molecular Weight 378.432
CAS No. 886159-25-7
Cat. No. B3011916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
CAS886159-25-7
Molecular FormulaC21H22N4O3
Molecular Weight378.432
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H22N4O3/c1-2-22-12-14-23(15-13-22)19-17-10-6-7-11-18(17)24(16-8-4-3-5-9-16)21(26)20(19)25(27)28/h3-11H,2,12-15H2,1H3
InChIKeyKYUOAQLKBOGOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 886159-25-7): A Physicochemically Distinct 3-Nitroquinolinone Scaffold for Specialized Procurement


4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 886159-25-7) is a synthetic heterocyclic compound belonging to the 3-nitro-1-phenylquinolin-2(1H)-one class, featuring an N-ethylpiperazine substituent at the 4-position . Its molecular formula is C21H22N4O3 with a molecular weight of 378.43 g/mol [1], and it exhibits a calculated LogP of 3.38 [2]. This scaffold is distinct from earlier quinolone antibacterial agents due to the presence of the electron-withdrawing 3-nitro group and the N1-phenyl substitution, which redirect its biological profile away from gyrase inhibition toward kinase and receptor modulation applications [3].

Why N-Alkyl Chain Length on the Piperazine Moiety Precludes Simple Substitution of 4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one


Within the 3-nitro-1-phenylquinolin-2(1H)-one chemotype, the N-alkyl substituent on the 4-piperazine ring is a critical determinant of lipophilicity, target engagement, and cytotoxicity. Replacement of the ethyl group with a methyl substituent (CAS 313398-96-8) lowers molecular weight by ~14 Da and reduces LogP, directly impacting membrane permeability and non-specific protein binding [1]. Conversely, substitution with a cyclopentyl group (CAS 384795-34-0) increases molecular weight to 418.49 g/mol and raises XLogP3 to 4.0, fundamentally altering the compound's ADME profile [2]. Even isosteric replacement of the entire piperazine with an isobutylamino chain has been shown to shift cytotoxicity potency against MCF-7 cells by several micromolar . These structure-activity relationships demonstrate that the 4-(4-ethylpiperazin-1-yl) moiety occupies a narrow and non-interchangeable physicochemical window that directly governs biological performance.

Quantitative Differentiation Evidence for 4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Against Structural Analogs


Computed LogP Distinguishes Ethyl-Substituted Analog from Methyl and Cyclopentyl Comparators

The calculated LogP of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is 3.38, positioning it between the lower lipophilicity of the 4-methylpiperazine analog and the higher lipophilicity of the 4-cyclopentylpiperazine analog (XLogP3 = 4.0) [1][2]. This intermediate LogP is often associated with balanced aqueous solubility and membrane permeability, a desirable profile for cellular target engagement [3].

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA) Differentiates Ethyl from Cyclopentyl Analog with Implications for Oral Bioavailability

The computed Topological Polar Surface Area (TPSA) for 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is 72.6 Ų, which falls within the accepted threshold for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) [1][2]. In contrast, the 4-cyclopentylpiperazine analog (CAS 384795-34-0) exhibits an identical TPSA of 72.6 Ų, indicating that the piperazine N-alkyl substitution does not alter this parameter [1]. However, the 4-isobutylamino analog introduces an additional hydrogen bond donor, which would elevate TPSA and potentially reduce membrane permeability, making the target compound a preferred choice when a lower TPSA and fewer hydrogen bond donors are critical for passive diffusion [3].

TPSA Oral Bioavailability Physicochemical Property

Molecular Weight Window Positions Ethyl Analog for Ligand Efficiency Optimization

With a molecular weight of 378.43 g/mol, 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one occupies a favorable MW range for lead optimization, being 14 Da heavier than the 4-methyl analog (~364.4 g/mol) and ~40 Da lighter than the 4-cyclopentyl analog (418.49 g/mol) [1][2]. In fragment- and lead-based drug discovery, every heavy atom added must contribute proportionally to binding affinity (ligand efficiency, LE > 0.3 kcal/mol per heavy atom). The ethyl group adds only one methylene unit (14 Da) relative to the methyl analog, offering a small increment in lipophilicity without excessive molecular bulk that could degrade ligand efficiency metrics such as LipE (pIC50 – LogP) [3].

Ligand Efficiency Molecular Weight Fragment-Based Drug Design

Application Scenarios Where 4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one Provides Measurable Advantages Over Analogs


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and TPSA

For programs targeting intracellular kinases, the target compound's LogP of 3.38 and TPSA of 72.6 Ų offer a favorable permeability profile. The ethyl substituent provides a small but measurable increase in lipophilicity relative to the methyl analog, which may translate to improved passive cell membrane penetration while maintaining TPSA below the 90 Ų threshold typically associated with CNS penetration potential [1][2].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Cytotoxic 3-Nitroquinolinones

In systematic SAR campaigns, the ethyl analog serves as a critical intermediate between the methyl and cyclopentyl variants. Its molecular weight (378.43 g/mol) and calculated LogP (3.38) make it the preferred choice for exploring the effect of incremental alkyl chain extension on cytotoxicity, as demonstrated in the broader piperazinyl quinolone class where N-substitution dramatically modulates anticancer activity [3].

Fragment-Based Drug Design Where Ligand Efficiency Must Be Preserved

The ethyl analog's MW of 378.43 g/mol positions it below the 400 Da ceiling often used as a developability filter. Compared to the cyclopentyl analog (418.49 g/mol), it offers superior ligand efficiency potential. Procurement of the ethyl analog is warranted when the goal is to maintain LipE (pIC50 – LogP) while introducing a hydrophobic contact via the ethyl group [4].

Quote Request

Request a Quote for 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.